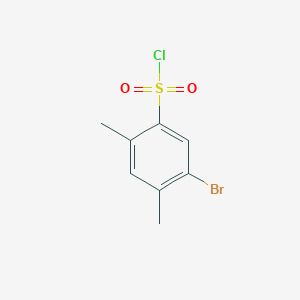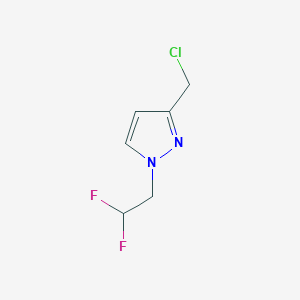![molecular formula C21H35BrN2O3Si B1522516 1-(7-Brom-6-(3-((tert-Butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-on CAS No. 1299607-47-8](/img/structure/B1522516.png)
1-(7-Brom-6-(3-((tert-Butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-on
Übersicht
Beschreibung
The compound contains a tert-butyldimethylsilyl (TBDMS) group . This group is commonly used in organic synthesis as a protecting group for alcohols . It can be introduced using TBDMS chloride in the presence of a base .
Synthesis Analysis
The synthesis of TBDMS-protected alcohols typically involves the reaction of an alcohol with TBDMS chloride in the presence of a base . The reaction is usually carried out in an aprotic solvent such as dichloromethane .Molecular Structure Analysis
The TBDMS group consists of a silicon atom bonded to a tertiary butyl group and two methyl groups . When attached to an alcohol, it forms a silyl ether .Chemical Reactions Analysis
TBDMS-protected alcohols can participate in a variety of chemical reactions. They can act as alkylating agents, and they can also be converted back into alcohols by treatment with acids .Physical and Chemical Properties Analysis
TBDMS chloride is a white solid with a melting point of 86-89°C and a boiling point of 128°C . It is soluble in most organic solvents .Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
Diese Verbindung kann als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Wirkstoffe dienen. Ihre Struktur, die eine Brom- und eine Silylethergruppe enthält, ermöglicht die anschließende Funktionalisierung und Kupplungsreaktionen. So könnte sie beispielsweise zur Einführung einer Propanolfunktionalität in Pharmazeutika verwendet werden, wodurch deren Löslichkeit oder pharmakokinetische Eigenschaften verbessert werden .
Alkylierungsmittel
Das Vorhandensein der Bromgruppe macht sie zu einem guten Kandidaten für die Verwendung als Alkylierungsmittel. Sie kann bei der Synthese komplexer Moleküle verwendet werden, indem Alkylgruppen an andere Verbindungen hinzugefügt werden, wodurch deren chemische Struktur und biologische Aktivität verändert werden .
Silylschutz in der Synthese
Die tert-Butyldimethylsilyl (TBS)-Gruppe ist eine übliche Schutzgruppe für Alkohole in der organischen Synthese. Diese Verbindung könnte verwendet werden, um Hydroxylgruppen während chemischer Reaktionen zu schützen und unerwünschte Nebenreaktionen zu verhindern, was die Reinigung des Endprodukts erleichtert .
Forschung an Boronsäuren
Boronsäuren sind im Bereich der medizinischen Chemie von entscheidender Bedeutung, insbesondere bei der Entwicklung neuer Medikamente. Die verwandten Silyletherverbindungen können verwendet werden, um die Stabilität und Reaktivität von Boronsäuren unter verschiedenen Bedingungen zu untersuchen, was für die Entwicklung von borhaltigen Pharmazeutika wertvoll ist .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[7-bromo-6-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35BrN2O3Si/c1-20(2,3)19(25)24-11-13-26-18-17(24)14-15(22)16(23-18)10-9-12-27-28(7,8)21(4,5)6/h14H,9-13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEGZPIBYWCLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=NC(=C(C=C21)Br)CCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35BrN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101754 | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1299607-47-8 | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-[7-bromo-6-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl]-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B1522435.png)
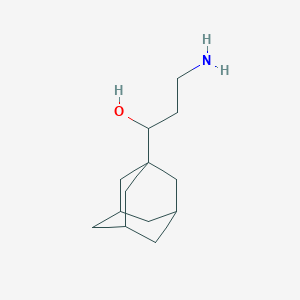
![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)
![Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1522438.png)


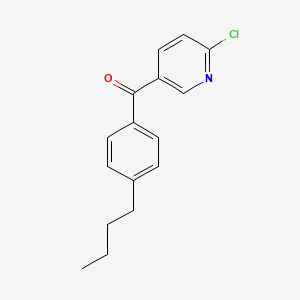
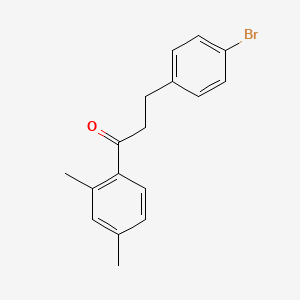
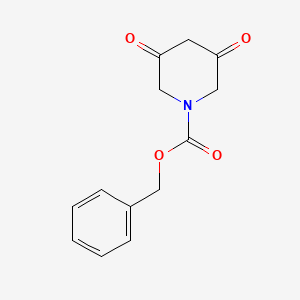


![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)
